5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid

Medicinal Chemistry Drug Discovery ADME Prediction

The ortho-tolyloxymethyl substitution pattern yields XLogP3=2.5 vs. 2.1 for phenoxymethyl analogs, enhancing membrane permeability for hit-to-lead optimization without excessive lipophilicity. The 3-carboxylic acid handle enables amide coupling and esterification. ≥95% purity ensures reproducible synthesis and biological assays. Distinct steric shielding from the ortho-methyl group may improve target selectivity and reduce off-target effects.

Molecular Formula C13H13NO4
Molecular Weight 247.25
CAS No. 905808-63-1
Cat. No. B2901962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid
CAS905808-63-1
Molecular FormulaC13H13NO4
Molecular Weight247.25
Structural Identifiers
SMILESCC1=CC=CC=C1OCC2=C(ON=C2C(=O)O)C
InChIInChI=1S/C13H13NO4/c1-8-5-3-4-6-11(8)17-7-10-9(2)18-14-12(10)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
InChIKeyQKIAMULQZTXWPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (CAS 905808-63-1) Key Chemical Properties and Structural Identity for Procurement


5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (CAS 905808-63-1) is a heterocyclic building block featuring an isoxazole core substituted at the 3-position with a carboxylic acid, at the 4-position with an o-tolyloxymethyl group, and at the 5-position with a methyl group [1]. The compound has a molecular weight of 247.25 g/mol and the molecular formula C13H13NO4 [1]. It is primarily supplied as a research chemical with a purity specification of ≥95% .

Why 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid Cannot Be Simply Replaced by In-Class Analogs


While the isoxazole-3-carboxylic acid scaffold is common among research chemicals, subtle variations in substitution pattern critically alter physicochemical properties and, consequently, experimental outcomes. The presence of an ortho-methyl group on the phenoxy moiety, as opposed to a para-methyl or unsubstituted phenyl, significantly influences lipophilicity (XLogP3), molecular shape, and potential intermolecular interactions [1]. Furthermore, the exact placement of substituents on the isoxazole ring governs reactivity in subsequent derivatization steps. Generic substitution with a close analog—even one differing by a single methyl group position—introduces uncontrolled variability that can undermine reproducibility in synthesis, biological assays, or formulation development [1].

Quantitative Differentiation of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid Against Closest Analogs


Higher Lipophilicity (XLogP3) Relative to the Phenoxymethyl Analog Enhances Membrane Permeability Predictions

5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (o-tolyl analog) exhibits a computed XLogP3 of 2.5, compared to 2.1 for 5-methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid (phenoxymethyl analog, CAS 905809-10-1) [1][2]. The difference of +0.4 log units corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient, suggesting enhanced passive membrane diffusion [1][2].

Medicinal Chemistry Drug Discovery ADME Prediction

Increased Molecular Weight and Steric Bulk Due to Additional Methyl Group

The target compound (C13H13NO4, MW = 247.25 g/mol) possesses an additional methyl group compared to the phenoxymethyl analog (C12H11NO4, MW = 233.22 g/mol) [1][2]. This structural modification introduces both increased molecular weight (+14.03 g/mol) and additional steric bulk at the ortho position of the aromatic ether moiety.

Synthetic Chemistry Scaffold Differentiation Property Tuning

Ortho- vs. Para-Methyl Regioisomerism Modulates 3D Conformation and Intermolecular Interactions

The target compound bears an ortho-methyl substituent on the phenoxy ring, whereas the para-methyl analog (5-methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid, CAS 910442-86-3) contains the methyl group at the opposite position [1]. While both isomers share identical molecular formula (C13H13NO4) and molecular weight (247.25 g/mol), the ortho-methyl substitution restricts rotation around the aryl-oxygen bond and alters the preferred dihedral angle between the phenyl and isoxazole rings compared to the para-substituted variant [1].

Medicinal Chemistry SAR Studies Crystal Engineering

Commercial Purity Benchmarking: 95% Specification Aligns with Common Research-Grade Standards

The compound is commercially available from multiple reputable vendors with a minimum purity specification of 95% . This purity level is consistent with the industry norm for isoxazole building blocks, such as 5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid (95% min.) and 5-Methyl-3-phenylisoxazole-4-carboxylic acid (98% min.) .

Procurement Quality Control Reproducibility

Recommended Application Scenarios for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid Based on Quantified Differentiation


Medicinal Chemistry: Lead Optimization Requiring Tuned Lipophilicity

Given its elevated XLogP3 (2.5) compared to the phenoxymethyl analog (2.1), this compound is particularly suited for hit-to-lead campaigns where enhanced membrane permeability is desired without introducing excessive lipophilicity that could impair solubility or metabolic stability [1]. The additional ortho-methyl group may also confer favorable steric shielding in enzyme active sites.

Synthetic Methodology: Building Block for Derivatization

The carboxylic acid functionality at the 3-position provides a versatile handle for amide coupling, esterification, and other transformations. The ortho-tolyloxymethyl substituent introduces unique steric and electronic characteristics that can influence the course of subsequent reactions, making this compound a valuable tool for exploring structure-reactivity relationships in heterocyclic synthesis [1].

Analytical Reference Standard: Impurity Profiling and Method Development

With a well-defined purity specification of ≥95% and distinct physicochemical properties (e.g., MW 247.25, XLogP3 2.5), this compound can serve as a reference standard for HPLC method development or as a marker compound in impurity profiling of more complex drug substances containing the isoxazole motif .

Computational Chemistry: Model System for QSAR and Property Prediction

The availability of precise computed descriptors (XLogP3, TPSA, rotatable bonds) from authoritative databases enables the use of this compound as a calibration or validation point in quantitative structure-activity relationship (QSAR) models and in silico ADME prediction tools [1].

Technical Documentation Hub

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